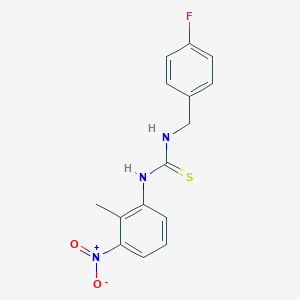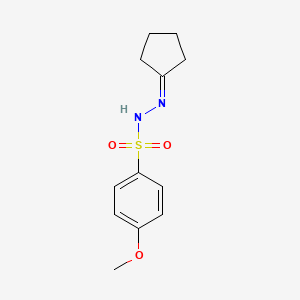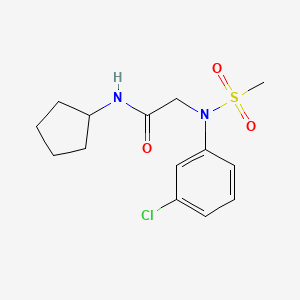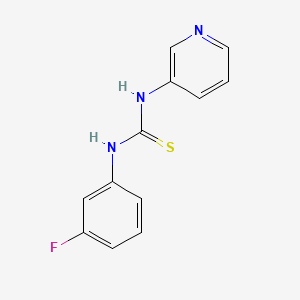
N-(3-fluorophenyl)-N'-3-pyridinylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-N'-3-pyridinylthiourea, commonly known as FPTU, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. FPTU belongs to the class of thiourea derivatives and exhibits a unique mechanism of action, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of FPTU involves the inhibition of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways. PTPs play a crucial role in the regulation of cell growth, differentiation, and survival. By inhibiting PTPs, FPTU can disrupt the signaling pathways that promote cancer cell growth and proliferation. FPTU can also protect neurons from oxidative stress and inflammation by inhibiting PTPs that are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
FPTU has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. FPTU can also inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix. In addition, FPTU can reduce the production of reactive oxygen species (ROS) and pro-inflammatory cytokines in neurons, which can contribute to the progression of neurodegenerative diseases.
実験室実験の利点と制限
FPTU has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. FPTU can be easily synthesized in the laboratory and can be used as a tool compound to study the role of PTPs in cellular signaling pathways. However, FPTU has some limitations, such as its poor solubility in aqueous solutions and its instability under acidic conditions. These limitations can be overcome by using appropriate solvents and stabilizers.
将来の方向性
There are several future directions for the research on FPTU. One direction is to explore the potential of FPTU as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to determine the optimal dosage, administration route, and duration of treatment for FPTU. Another direction is to develop new derivatives of FPTU with improved pharmacological properties, such as increased solubility and stability. Finally, the role of PTPs in other diseases, such as diabetes and autoimmune disorders, could be investigated using FPTU as a tool compound.
Conclusion:
FPTU is a promising compound that has potential therapeutic applications in cancer and neurodegenerative diseases. The synthesis of FPTU is relatively simple, and it has several advantages for lab experiments. FPTU exhibits a unique mechanism of action by inhibiting PTPs, which are involved in the regulation of cellular signaling pathways. Further studies are needed to fully understand the pharmacological properties of FPTU and to develop new derivatives with improved properties.
合成法
The synthesis of FPTU involves the reaction of 3-fluoroaniline and 3-pyridinyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of an acid. The yield of FPTU can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
科学的研究の応用
FPTU has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer and neurological disorders. FPTU has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. FPTU has also been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
1-(3-fluorophenyl)-3-pyridin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3S/c13-9-3-1-4-10(7-9)15-12(17)16-11-5-2-6-14-8-11/h1-8H,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWFMCXVCVJBRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793723 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
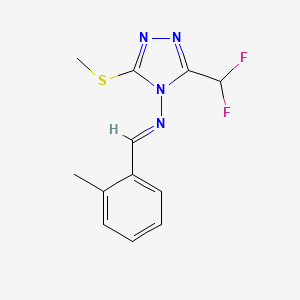
![N'-[4-(diethylamino)benzylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5751756.png)
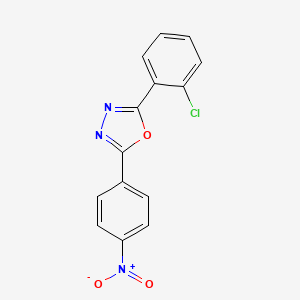
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide](/img/structure/B5751760.png)
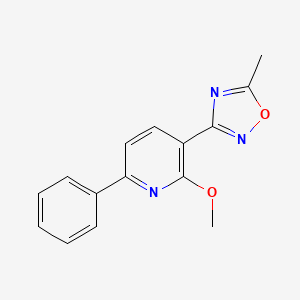
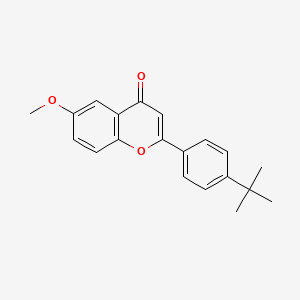
![N-[4-(aminosulfonyl)phenyl]-2-mercaptoacetamide](/img/structure/B5751786.png)

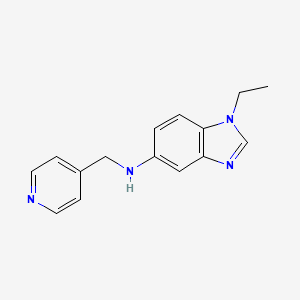
![N-[4-(cyanomethyl)phenyl]-3-(2-fluorophenyl)propanamide](/img/structure/B5751800.png)
![4-amino-N'-[(3,4-dichlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5751810.png)
